molecular formula C17H21NO B4439763 1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No. B4439763
M. Wt: 255.35 g/mol
InChI Key: IAHBSGZTPNDXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, also known as PQQ, is a redox cofactor that is involved in many biological processes. It was first discovered in 1979 in bacteria, and later found to be present in higher organisms as well. This molecule has gained significant attention due to its potential health benefits and its role in various biological functions. In Synthesis Method: The synthesis of PQQ is complex and involves several steps. It can be synthesized from 4,5-diamino-6-hydroxypyridine-2-carboxylic acid, which is commercially available. The synthesis involves the formation of an amide bond between the carboxylic acid and the amine group of the pyridine ring. This is followed by a series of oxidation and reduction reactions to form the final product. Scientific Research Application: PQQ has been the subject of extensive scientific research due to its potential health benefits. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PQQ has been found to improve mitochondrial function, which can have a positive impact on energy metabolism and overall health. Mechanism of Action: PQQ acts as a cofactor for enzymes involved in redox reactions. It is involved in the transfer of electrons from one molecule to another, which is important for many biological processes. PQQ also has the ability to scavenge free radicals, which can cause damage to cells and tissues. Biochemical and Physiological Effects: Studies have shown that PQQ supplementation can improve cognitive function, reduce inflammation, and improve energy metabolism. It has also been found to have a positive impact on heart health, with some studies showing that it can lower blood pressure and improve lipid profiles. Advantages and Limitations for Lab Experiments: One advantage of studying PQQ in the lab is that it is relatively stable and can be easily synthesized. However, one limitation is that it can be difficult to study the effects of PQQ in vivo, as it is rapidly metabolized and excreted from the body. Future Directions: There are many potential future directions for research on PQQ. One area of interest is its potential role in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of PQQ and its potential health benefits. There is also interest in developing new methods for synthesizing PQQ and other related compounds. In conclusion, PQQ is a redox cofactor that has gained significant attention due to its potential health benefits and its role in various biological functions. While there is still much to learn about this molecule, the research conducted thus far suggests that it may have a positive impact on cognitive function, inflammation, energy metabolism, and heart health. Further research is needed to fully understand the mechanisms of action of PQQ and its potential applications in medicine and other fields.

properties

IUPAC Name

4,7,10,12,12-pentamethyl-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-10-6-13-11(2)8-15(19)18-16(13)14(7-10)12(3)9-17(18,4)5/h6-8,12H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHBSGZTPNDXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=O)C=C(C3=C2C1=CC(=C3)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 3
Reactant of Route 3
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 4
Reactant of Route 4
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 5
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 6
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.